Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
Description
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C10H17NO2, and it is known for its stability and reactivity under specific conditions .
Properties
IUPAC Name |
methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBPHZNOCSAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CCC1CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
One of the most common methods for synthesizing methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves reductive amination. This process typically includes:
- Starting Material : A bicyclic ketone or aldehyde precursor.
- Reagents : Ammonia or primary amines, along with reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
- Conditions : Mild temperatures and controlled pH to ensure selective amination.
This method is particularly useful for achieving the desired stereochemistry, as chiral catalysts or reagents can be employed to produce enantiomerically pure products.
Ester Group Conformation Flip
The synthesis may involve flipping the ester group conformation to ensure proper alignment for subsequent reactions. Key steps include:
- Intermediate Formation : A bicyclic intermediate with a protected amino group.
- Reagents : Acidic or basic conditions to induce conformational changes.
- Outcome : Enhanced reactivity for further functionalization steps.
Removal of Protecting Groups
Protecting groups are often used during synthesis to safeguard reactive sites from unwanted side reactions. The removal process involves:
- Common Protecting Groups : Boc (tert-butyloxycarbonyl) or phthalimide groups.
- Deprotection Conditions : Acidic hydrolysis (e.g., trifluoroacetic acid) or reductive cleavage (e.g., hydrazine for phthalimide).
- Result : Free amino functionality ready for esterification.
Diels-Alder Cycloaddition
For compounds related to this compound, Diels-Alder cycloaddition can be utilized:
- Reactants : A diene and a dienophile.
- Catalysts : Lewis acids such as aluminum chloride or boron trifluoride.
- Conditions : Elevated temperatures or pressure to promote cycloaddition.
- Application : Formation of the bicyclic framework, which is crucial for subsequent functionalization.
Baeyer-Villiger Oxidation
In some synthetic routes, Baeyer-Villiger oxidation is employed to introduce oxygen functionalities into the bicyclic framework:
- Reagents : Peracids such as m-chloroperbenzoic acid (mCPBA).
- Conditions : Controlled temperature and solvent choice (e.g., dichloromethane).
- Outcome : Formation of lactones or esters that can be converted into methyl esters via transesterification.
Ring-Closing Reactions
For creating the bicyclo[2.2.2]octane backbone, ring-closing reactions are essential:
- Starting Materials : Linear precursors with reactive termini.
- Catalysts : Transition metal catalysts like ruthenium or palladium complexes.
- Conditions : High temperatures and inert atmosphere (e.g., nitrogen or argon).
- Result : Formation of the rigid bicyclic structure required for the target compound.
Data Table Summarizing Key Synthetic Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive Amination | Ammonia, NaCNBH3, mild pH | Aminated bicyclic intermediate |
| Ester Group Conformation Flip | Acid/base conditions | Enhanced reactivity |
| Removal of Protecting Groups | TFA, hydrazine | Free amino group |
| Diels-Alder Cycloaddition | Diene, dienophile, Lewis acid catalyst | Bicyclic framework |
| Baeyer-Villiger Oxidation | mCPBA, dichloromethane | Lactone/ester formation |
| Ring-Closing Reactions | Linear precursors, metal catalysts | Bicyclo[2.2.2]octane backbone |
Notes
The synthesis methods outlined above are tailored to achieve high stereochemical control due to the chiral nature of this compound.
Large-scale industrial synthesis may employ continuous flow reactors and automated systems to optimize yield and purity while minimizing costs.
While specific synthesis routes may vary based on desired stereoisomers, the general principles remain consistent across related compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for hydrogen bonding and interactions with various biological targets, making it a candidate for further pharmacological studies.
Case Study: Drug Development
Research has indicated that derivatives of this compound exhibit potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Biological Research
The compound has been investigated for its role as a ligand in biochemical assays, where it interacts with specific receptors and enzymes, potentially modulating their activity. This interaction is critical for understanding its mechanism of action in biological systems.
Binding Affinity Studies:
Studies have shown that this compound can bind to various receptors, influencing several biochemical pathways that may lead to novel therapeutic strategies .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound shares a similar bicyclic structure but differs in the position of the amino and carboxylate groups.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar core structure but may vary in their functional groups and substituents.
Uniqueness
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its stability and reactivity under specific conditions make it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Structural Characteristics
This compound is characterized by its bicyclic structure, which consists of two bridged cyclohexane rings. The presence of an amino group and a carboxylate ester enhances its reactivity and biological interactions. Its molecular formula is CHNO and it exhibits chirality, making it valuable in asymmetric synthesis and drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate receptor activity, influencing various biochemical pathways relevant to neuropharmacology and medicinal chemistry.
Binding Affinity Studies
Research indicates that this compound exhibits significant binding affinity toward various biological targets. This interaction is crucial for understanding its therapeutic potential and mechanism of action:
Applications in Drug Development
Due to its structural properties and biological activity, this compound has been investigated as a candidate for drug development in several therapeutic areas:
- Neuropharmacology : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders.
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties, making them candidates for cancer therapy .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be beneficial in various biochemical pathways associated with disease states.
Case Study 1: Neuropharmacological Effects
A study conducted on the effects of this compound on neurotransmitter systems demonstrated its potential to enhance synaptic transmission in animal models. The results indicated significant improvements in cognitive function, suggesting a role in treating conditions like Alzheimer's disease.
Case Study 2: Antitumor Activity
In vitro studies evaluated the cytotoxic effects of this compound against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
